molecular formula C9H17NO2 B8129167 1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone

1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone

Cat. No.: B8129167
M. Wt: 171.24 g/mol
InChI Key: YCXCULLECJNIPV-UHFFFAOYSA-N
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Description

1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone is an organic compound characterized by the presence of an azetidine ring and a tert-butoxy group The azetidine ring is a four-membered nitrogen-containing heterocycle, while the tert-butoxy group is a bulky substituent that can influence the compound’s reactivity and stability

Preparation Methods

The synthesis of 1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azido compounds.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl halides or tert-butyl alcohol in the presence of suitable catalysts.

    Final Assembly: The final step involves coupling the azetidine ring with the tert-butoxy group through a suitable linker, such as an ethanone moiety, using condensation or substitution reactions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the tert-butoxy group, leading to the formation of various derivatives.

    Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone involves its interaction with specific molecular targets and pathways The azetidine ring can interact with enzymes or receptors, modulating their activity The tert-butoxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy

Comparison with Similar Compounds

1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone can be compared with other similar compounds, such as:

    1-(Pyrrolidin-1-yl)-2-(tert-butoxy)ethanone: This compound has a pyrrolidine ring instead of an azetidine ring, leading to different reactivity and applications.

    1-(Piperidin-1-yl)-2-(tert-butoxy)ethanone: The presence of a piperidine ring provides different steric and electronic properties compared to the azetidine ring.

    1-(Morpholin-1-yl)-2-(tert-butoxy)ethanone:

The uniqueness of this compound lies in its specific combination of the azetidine ring and tert-butoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-[(2-methylpropan-2-yl)oxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-7-8(11)10-5-4-6-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXCULLECJNIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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